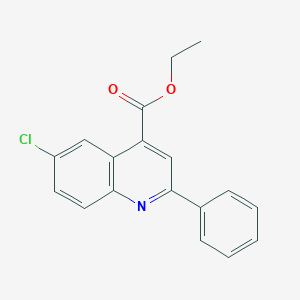
Ethyl 6-chloro-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2-phenylquinoline-4-carboxylate is a quinoline derivative with the molecular formula C18H14ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-phenylquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-phenylquinoline-6-carboxylate
- Ethyl 6-chloro-4-phenylquinoline-3-carboxylate
- Ethyl 2-chloro-6-phenylquinoline-4-carboxylate
Uniqueness
Ethyl 6-chloro-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chloro and phenyl groups at positions 6 and 2, respectively, contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
6633-64-3 |
|---|---|
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 6-chloro-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-17(12-6-4-3-5-7-12)20-16-9-8-13(19)10-14(15)16/h3-11H,2H2,1H3 |
InChI Key |
LHMHOXPXPYQKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
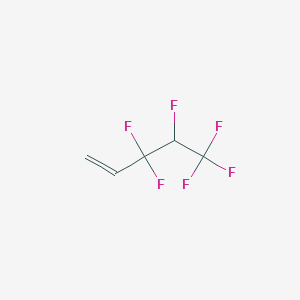
![Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
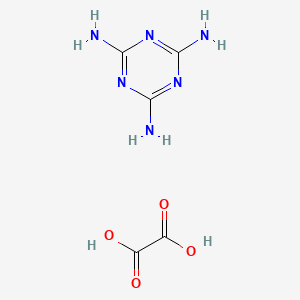
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
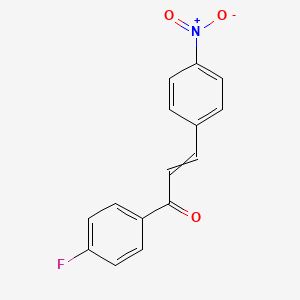
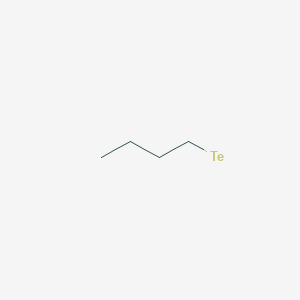
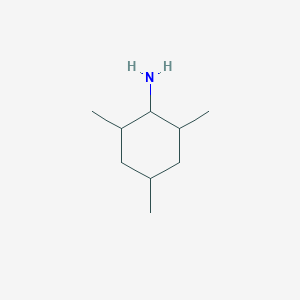
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
